N-(4-Benzyl-2-phenyl-1,3-oxazol-5-yl)acetamide
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Overview
Description
N-(4-Benzyl-2-phenyloxazol-5-yl)acetamide: is an organic compound with the molecular formula C18H16N2O2 It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Benzyl-2-phenyloxazol-5-yl)acetamide typically involves the reaction of 4-benzyl-2-phenyloxazole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for N-(4-Benzyl-2-phenyloxazol-5-yl)acetamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: N-(4-Benzyl-2-phenyloxazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated heterocyclic system.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce tetrahydrooxazole derivatives .
Scientific Research Applications
Chemistry: N-(4-Benzyl-2-phenyloxazol-5-yl)acetamide is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. It has shown promise in preliminary studies for its antioxidant and antimicrobial properties .
Industry: The compound’s stability and reactivity make it suitable for use in the development of new materials, such as polymers and coatings. Its derivatives are explored for applications in electronics and photonics .
Mechanism of Action
The mechanism of action of N-(4-Benzyl-2-phenyloxazol-5-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it can act as an antioxidant by scavenging free radicals and preventing oxidative damage .
Comparison with Similar Compounds
- N-(4-Benzyl-4,5-dihydrooxazol-2-yl)acetamide
- N-(4-Benzyl-5-phenyl-4,5-dihydrooxazol-2-yl)acetamide
- N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide
Uniqueness: N-(4-Benzyl-2-phenyloxazol-5-yl)acetamide stands out due to its specific substitution pattern on the oxazole ring, which imparts unique chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as distinct biological activities .
Properties
CAS No. |
87783-79-7 |
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Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
N-(4-benzyl-2-phenyl-1,3-oxazol-5-yl)acetamide |
InChI |
InChI=1S/C18H16N2O2/c1-13(21)19-18-16(12-14-8-4-2-5-9-14)20-17(22-18)15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H,19,21) |
InChI Key |
PXAISWGTKOPHLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(N=C(O1)C2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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